![molecular formula C9H10F3NOS B13560442 2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a sulfanyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol typically involves the reaction of 3-(trifluoromethyl)thiophenol with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The sulfanyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Wissenschaftliche Forschungsanwendungen
2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. The sulfanyl group may participate in redox reactions, further modulating the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol: This compound lacks the sulfanyl group but shares similar structural features and reactivity.
2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol: Another closely related compound with similar functional groups but different spatial arrangement.
Uniqueness
2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol is unique due to the presence of the trifluoromethyl and sulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C9H10F3NOS |
|---|---|
Molekulargewicht |
237.24 g/mol |
IUPAC-Name |
2-amino-2-[3-(trifluoromethylsulfanyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NOS/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2 |
InChI-Schlüssel |
SGMXMNCVHWLDIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


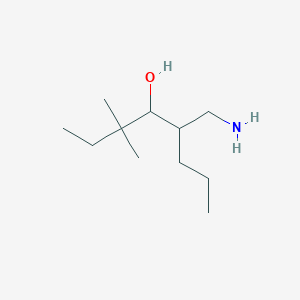
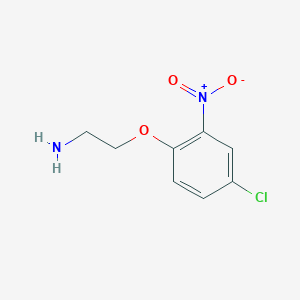
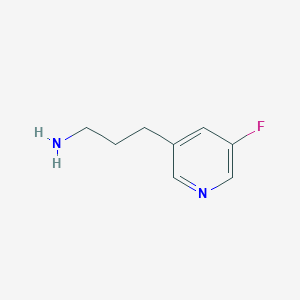
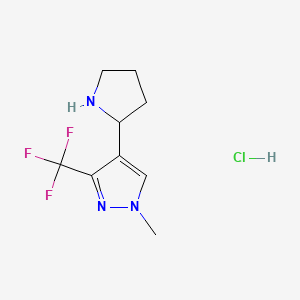



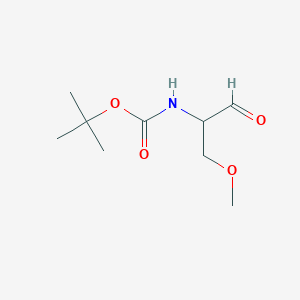
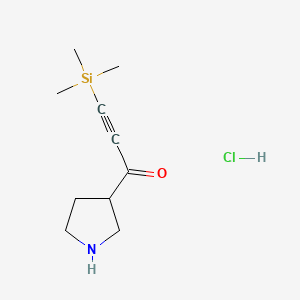
![1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13560416.png)

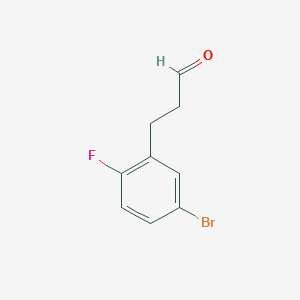
![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)
![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)
